

Solubility of 3-Bromo-1-methyl-1H-indazol-4-amine in different solvents

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-4-amine

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An In-depth Technical Guide to the Solubility of **3-Bromo-1-methyl-1H-indazol-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of **3-Bromo-1-methyl-1H-indazol-4-amine**, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of solubility data in the context of pharmaceutical research. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of indazole-based compounds and other novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

3-Bromo-1-methyl-1H-indazol-4-amine belongs to the indazole class of heterocyclic compounds, a scaffold that is frequently explored in drug discovery for its diverse biological

activities.^[1] As with any potential drug candidate, understanding its fundamental physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's journey through the body.^[2]

Poor solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and variable bioavailability and hindering its therapeutic potential.^{[3][4][5]} Consequently, solubility assessment is a crucial step in the preformulation stage of drug development.^[5] It informs decisions on candidate selection, formulation strategies, and the design of preclinical and clinical studies.^[2]

This guide distinguishes between two key types of solubility measurements:

- Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium with an excess of the solid compound.^{[5][6][7][8]} The shake-flask method is the gold standard for its determination.^{[7][8]}
- Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous medium.^{[3][9][10]} While often higher than thermodynamic solubility due to the formation of supersaturated solutions, it is a vital high-throughput screening tool in early drug discovery to quickly flag potential solubility issues.^{[3][10]}

Compound Profile: 3-Bromo-1-methyl-1H-indazol-4-amine

A thorough understanding of the molecule's properties is the first step in predicting and interpreting its solubility behavior.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Physicochemical Properties:

Property	Value (Predicted/Reported)	Source
Molecular Formula	C ₈ H ₈ BrN ₃	[11] [12]
Molar Mass	226.07 g/mol	[11] [12]
pKa	2.51 ± 0.10 (Predicted)	[11]
Boiling Point	378.4 ± 22.0 °C (Predicted)	[11]
Density	1.76 ± 0.1 g/cm ³ (Predicted)	[11]

The structure reveals several key features that influence solubility: a heterocyclic indazole core, a bromine substituent which increases lipophilicity, a primary amine group (-NH₂) which can act as a hydrogen bond donor and can be protonated at low pH, and a methyl group. The predicted low pKa suggests that the amine group is a weak base.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-indazole-amine derivatives indicates that compounds of this class should be handled with care.[\[13\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or fumes.[\[14\]](#) Avoid contact with skin and eyes.[\[15\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[16\]](#)

Experimental Methodologies for Solubility Determination

This section provides detailed, self-validating protocols for determining the solubility of **3-Bromo-1-methyl-1H-indazol-4-amine**. The choice of method depends on the stage of drug

development and the required precision.

Solvent Selection

A panel of solvents with varying polarities and properties is chosen to build a comprehensive solubility profile.

- Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 6.8 (Simulated Intestinal Fluid, without enzymes), and pH 7.4 (Phosphate-Buffered Saline).
- Polar Protic Solvents: Ethanol, Methanol.
- Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone.
- Nonpolar Solvents: Toluene, Heptane.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

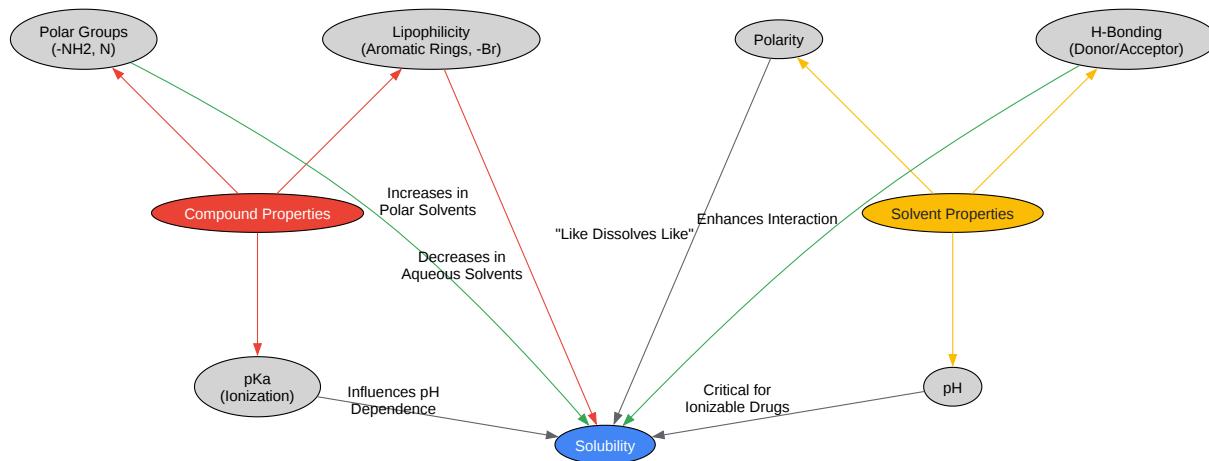
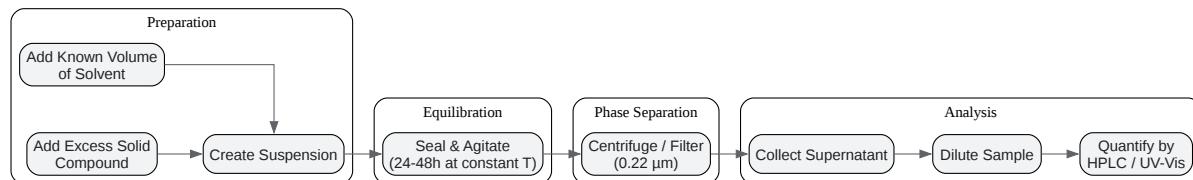
This method is the gold standard for determining the true solubility of a compound.[\[7\]](#)[\[8\]](#)

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **3-Bromo-1-methyl-1H-indazol-4-amine** (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[\[5\]](#)
- Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, generally 24 to 48 hours.[\[3\]](#)[\[5\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the dissolved and undissolved phases, centrifuge the samples at high speed (e.g., >10,000 rpm) and collect the clear supernatant, or filter it through a 0.22 µm syringe filter.
- Quantification: Dilute the supernatant with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as

UV-Vis Spectroscopy or HPLC (detailed in section 3.4).

- pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not changed significantly.[\[5\]](#)

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